![molecular formula C6H3ClIN3 B1371928 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1039364-45-8](/img/structure/B1371928.png)

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

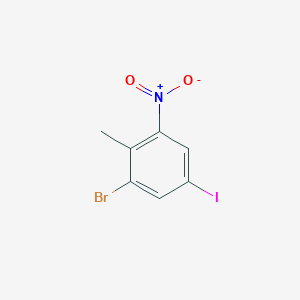

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine is a solid compound with the empirical formula C6H3ClIN3. It has a molecular weight of 279.47 . This compound is an important regulatory starting material in the production of the antiviral drug remdesivir .

Synthesis Analysis

The compound is produced through a synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process involves deprotonation of 2-cyanopyrrole, followed by N-amination with in situ prepared monochloramine solution, and cyclization with formamidine acetate .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine involves a pyrrolo[2,1-f][1,2,4]triazine core with chlorine and iodine substituents . Further structural analysis may require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine are primarily in the context of its synthesis. The key transformations include a selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate, followed by cyclodehydration to an aminopyrrole .Physical And Chemical Properties Analysis

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine: Scientific Research Applications

Kinase Inhibitors: This compound is an integral part of several kinase inhibitors, which are important in the treatment of various diseases, including cancer. Kinase inhibitors work by blocking specific enzymes (kinases) that contribute to cell growth and survival .

Nucleoside Drugs: It also forms a part of the structure of certain nucleoside drugs like remdesivir, which is used in antiviral therapies against diseases like COVID-19 .

Life Sciences Research: In life sciences, this compound is utilized in research related to cell biology and biochemistry, aiding in the study of cellular processes and molecular interactions .

Organic Synthesis: The compound finds application in organic synthesis, where it is used as a building block for creating complex organic molecules for various purposes .

Environmental Measurement: It is used in environmental science for measuring and analyzing environmental samples, possibly as a reagent or a standard for calibration .

Metabolic Stability Studies: The compound’s low rates of glucuronidation indicate higher metabolic stability, making it valuable for pharmacokinetics and drug metabolism studies .

Mécanisme D'action

Target of Action

It is known that pyrrolo[2,1-f][1,2,4]triazine, a structural motif in this compound, is an integral part of several kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .

Mode of Action

Kinase inhibitors typically work by binding to the kinase, thereby preventing it from participating in cell signaling pathways .

Biochemical Pathways

As a potential kinase inhibitor, it could impact various cell signaling pathways regulated by kinases .

Pharmacokinetics

It is noted that c-nucleosides, a class of compounds to which this compound may belong, have shown enhanced metabolism and pharmacokinetic properties compared to n-nucleosides .

Result of Action

As a potential kinase inhibitor, it could inhibit the activity of kinases, thereby affecting cell signaling pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSUHYOSODMNIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC(=N2)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647727 |

Source

|

| Record name | 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |

CAS RN |

1039364-45-8 |

Source

|

| Record name | 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)

![9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene](/img/structure/B1371866.png)